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molecular formula C16H22N2O2S B4795560 N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide

N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No. B4795560
M. Wt: 306.4 g/mol
InChI Key: TUNIMBRGCIFXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101666B2

Procedure details

One equivalent of dansyl chloride (7) was added to a solution containing 2 equivalents of both butylamine and potassium carbonate in 1:1 acetonitrile:water. Solution was stirred at room temperature for 1.5 hrs. Acetonitrile was then removed and water residue extracted with ethyl acetate. The organic solution washed with 5% sodium bicarbonate, 2M citric acid and brine. Solution was dried over magnesium sulfate, filtered and solvent removed by flash evaporation. Crude was dissolved in minimal amount of ethyl acetate and hexane was added until cloudiness. Solution was stored in the refrigerator for 2 hrs. The precipitate was collected by suction filtration, washed with hexane and dried on the pump. ESI-MS and 1H-NMR were consistent with structure 8, which is (n-butyl dansylamide; BDA): 1H-NMR (CDCl3, =ppm): 8.55 (1H, d); 8.30 (2H, dd); 7.55 (2H, m); 7.20 (1H, d); 4.80 (1H, t); 2.90 (8H, m); 1.35 (2H, m). 1.20 (2H, m); 0.70 (3H, t). ESI-MS: Calc. m/z=306.4. Found m/z+H+=307.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](Cl)([C:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:9]([N:10]([CH3:12])[CH3:11])[C:8]=2[CH:7]=[CH:6][CH:5]=1)(=[O:3])=[O:2].[CH2:18]([NH2:22])[CH2:19][CH2:20][CH3:21].C(=O)([O-])[O-].[K+].[K+].C(#N)C>O>[CH2:18]([NH:22][S:1]([C:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:9]([N:10]([CH3:12])[CH3:11])[C:8]=2[CH:7]=[CH:6][CH:5]=1)(=[O:3])=[O:2])[CH2:19][CH2:20][CH3:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Solution was stirred at room temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetonitrile was then removed
EXTRACTION
Type
EXTRACTION
Details
water residue extracted with ethyl acetate
WASH
Type
WASH
Details
The organic solution washed with 5% sodium bicarbonate, 2M citric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed by flash evaporation
DISSOLUTION
Type
DISSOLUTION
Details
Crude was dissolved in minimal amount of ethyl acetate and hexane
ADDITION
Type
ADDITION
Details
was added until cloudiness
WAIT
Type
WAIT
Details
Solution was stored in the refrigerator for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried on the pump

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(CCC)NS(=O)(=O)C1=CC=CC=2C(N(C)C)=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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